molecular formula C8H16N2O2S B2617841 2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 688020-17-9

2-(Piperidin-4-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No. B2617841
M. Wt: 204.29
InChI Key: LFHWVCNZGTVNBE-UHFFFAOYSA-N
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Patent
US07691860B2

Procedure details

20% Palladium hydroxide (100 mg) was added to the methanol solution (5 mL) containing 4-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-1-benzylpiperidine (252 mg) at 0° C., followed by stirring at room temperature for 5 hrs. under a hydrogen atmosphere. The reaction mixture was filtered to remove the palladium catalyst, followed by concentration under reduced pressure to give the title compound.
Name
4-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-1-benzylpiperidine
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:20])[CH2:6][CH2:5][CH2:4][N:3]1[CH:7]1[CH2:12][CH2:11][N:10](CC2C=CC=CC=2)[CH2:9][CH2:8]1>[OH-].[Pd+2].[OH-].CO>[O:20]=[S:2]1(=[O:1])[CH2:6][CH2:5][CH2:4][N:3]1[CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1 |f:1.2.3|

Inputs

Step One
Name
4-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-1-benzylpiperidine
Quantity
252 mg
Type
reactant
Smiles
O=S1(N(CCC1)C1CCN(CC1)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the palladium catalyst
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O=S1(N(CCC1)C1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.